2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid
CAS No.: 61466-95-3
Cat. No.: VC21179145
Molecular Formula: C15H13FO3
Molecular Weight: 260.26 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 61466-95-3 |
---|---|
Molecular Formula | C15H13FO3 |
Molecular Weight | 260.26 g/mol |
IUPAC Name | 2-(3-fluoro-4-phenylphenyl)-2-hydroxypropanoic acid |
Standard InChI | InChI=1S/C15H13FO3/c1-15(19,14(17)18)11-7-8-12(13(16)9-11)10-5-3-2-4-6-10/h2-9,19H,1H3,(H,17,18) |
Standard InChI Key | WZESXUMKHKBMLE-UHFFFAOYSA-N |
SMILES | CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)(C(=O)O)O |
Canonical SMILES | CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)(C(=O)O)O |
Overview of 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid
2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid, also known as alpha-Hydroxy Flurbiprofen, is a chemical compound with significant pharmaceutical applications. It is a derivative of flurbiprofen, a well-known non-steroidal anti-inflammatory drug (NSAID). This compound is characterized by the presence of a fluorine atom and a hydroxypropanoic acid group, which contribute to its biological activity.
Target Enzymes
The primary mechanism of action for 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for converting arachidonic acid into prostaglandins, which play a crucial role in inflammation and pain signaling.
Pharmacokinetics
The compound exhibits rapid absorption when administered orally, with its half-life being consistent regardless of dosage. This pharmacokinetic profile allows for effective therapeutic use in managing pain and inflammation.
Biochemical Interactions
In addition to COX inhibition, this compound has shown interactions with fatty acid amide hydrolase (FAAH), suggesting potential implications in endocannabinoid metabolism.
Synthetic Routes
The synthesis of 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid typically involves:
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Preparation of 2-(2-fluorobiphenyl-4-yl)magnesium bromide.
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Reaction with 2-bromopropionic acid in the presence of a nickel catalyst.
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Isolation and purification of the final product.
Industrial Production
In industrial settings, continuous production methods using tubular reactors are employed to ensure high yield and purity.
Anti-inflammatory Effects
Research has demonstrated that 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid effectively reduces inflammation markers in various models:
Concentration (µM) | IL-6 Reduction (%) | TNF-alpha Reduction (%) |
---|---|---|
10 | 30 | 25 |
50 | 55 | 50 |
100 | 70 | 65 |
Urease Inhibition
Recent studies have highlighted the urease inhibitory activity of this compound, showing IC50 values ranging from 18.92 μM to 90.75 μM, indicating its potential role in managing urinary tract infections.
Comparison with Similar Compounds
Compound | Molecular Formula | Mechanism of Action |
---|---|---|
Ibuprofen | C13H18O2 | COX inhibition |
Ketoprofen | C15H14O3 | COX inhibition |
Naproxen | C14H14O3 | COX inhibition |
Uniqueness: The fluorine substitution in 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid enhances its pharmacokinetic properties compared to other NSAIDs.
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